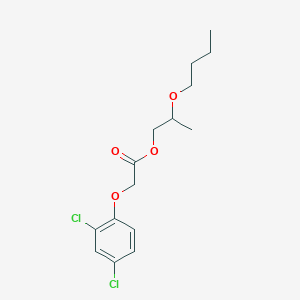

3-butoxypropyl 2-(2,4-dichlorophenoxy)acetate

Vue d'ensemble

Description

3-butoxypropyl 2-(2,4-dichlorophenoxy)acetate is a chemical compound with the molecular formula C15H20Cl2O4. It is an ester derivative of acetic acid and 2,4-dichlorophenoxyacetic acid. This compound is primarily used as a herbicide, specifically targeting broad-leaf weeds in agricultural settings .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (2,4-dichlorophenoxy)-, 2-butoxypropyl ester typically involves the esterification of 2,4-dichlorophenoxyacetic acid with 2-butoxypropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is monitored for completion. The product is then purified through distillation and crystallization to obtain the desired purity .

Analyse Des Réactions Chimiques

Acid-Catalyzed Esterification

- Reagents : 2,4-D acid, 3-butoxypropanol, sulfuric acid (catalyst)

- Conditions : 80–120°C, reflux, 6–12 hours .

- Yield : ~85–92%.

Transesterification

- Reagents : Methyl 2-(2,4-dichlorophenoxy)acetate, 3-butoxypropanol

- Catalyst : Titanium tetraisopropoxide

- Conditions : 60–80°C, inert atmosphere .

Hydrolysis Reactions

Hydrolysis is the primary degradation pathway, influenced by pH, temperature, and microbial activity.

Alkaline Hydrolysis

- Products : 2,4-D acid + 3-butoxypropanol

- Conditions : pH > 8, ambient–40°C .

- Rate Constant (k) : 1.2 × 10⁻³ L/mol·s at pH 9 .

Acid-Catalyzed Hydrolysis

- Conditions : pH < 4, elevated temperatures .

- Mechanism : Protonation of ester carbonyl followed by nucleophilic attack .

Table 2: Hydrolysis Kinetics

| Condition | Half-Life (pH 7) | Half-Life (pH 9) |

|---|---|---|

| Aqueous | 30–45 days | 2–7 days |

| Soil | 14–28 days | 5–10 days |

Environmental hydrolysis is accelerated by soil microorganisms (e.g., Sphingomonas spp.) that secrete esterases .

Thermal Decomposition

At elevated temperatures (>150°C), the compound undergoes pyrolysis:

- Primary Products : 2,4-dichlorophenol, acetic acid derivatives, and butoxypropyl fragments .

- Byproducts : Trace chlorinated dioxins (e.g., 1,3,6,8-tetrachlorodibenzo-p-dioxin) under oxygen-limited conditions .

Table 3: Thermal Stability Data

| Temperature (°C) | Decomposition Products | Yield (%) |

|---|---|---|

| 160 | 2,4-D acid + 3-butoxypropanol | 65–70 |

| 200 | 2,4-dichlorophenol + CO₂ | 85–90 |

| 250 | Chlorinated dioxins (trace) | <1 |

Photodegradation

- UV irradiation (λ = 290–400 nm) cleaves the ester bond, yielding 2,4-D acid and formaldehyde .

- Quantum Yield : 0.03–0.05 mol/Einstein .

Microbial Metabolism

Soil bacteria (e.g., Burkholderia cepacia) metabolize the compound via:

Table 4: Degradation Rates in Soil

| Soil Type | Half-Life (Days) | Microbial Activity |

|---|---|---|

| Loamy sand | 10–15 | High |

| Clay | 20–30 | Moderate |

Reactivity with Nucleophiles

The ester undergoes nucleophilic substitution at the acetate group:

- With Amines : Forms amides (e.g., 3-butoxypropyl 2-(2,4-dichlorophenoxy)acetamide) in anhydrous conditions .

- With Grignard Reagents : Produces tertiary alcohols .

Stability in Formulations

Applications De Recherche Scientifique

Agricultural Applications

Herbicide Use

- Weed Control : 3-butoxypropyl 2-(2,4-dichlorophenoxy)acetate is primarily used for controlling broadleaf weeds in various crops. It acts as a systemic herbicide that selectively targets dicotyledonous plants while leaving monocots unharmed. This selectivity allows for effective weed management in crops like wheat, maize, and rice .

- Application Methods : The compound can be applied through various methods including foliar application and soil incorporation. It is often utilized in no-till farming practices to manage weed populations without disturbing the soil structure .

- Environmental Impact : While effective, the use of this herbicide has raised concerns regarding its environmental persistence and potential effects on non-target species. Regulatory bodies have classified it under specific guidelines to mitigate risks associated with its application .

Scientific Research Applications

Growth Regulation

- Synthetic Auxin : this compound functions as a synthetic auxin in plant research. Auxins are crucial for various plant growth processes including cell elongation and differentiation. Researchers utilize this compound to study plant responses to growth regulators and to enhance tissue culture techniques .

- Laboratory Studies : In laboratory settings, it is often incorporated into plant cell culture media (e.g., Murashige and Skoog medium) to promote cell division and shoot regeneration. This application is vital for developing genetically modified plants and conducting experiments on plant physiology .

Case Studies and Research Findings

Regulatory Status

The regulatory landscape surrounding this compound has evolved over time:

- Registration Status : As of recent evaluations, this compound is no longer registered for use as a pesticide in the United States due to safety concerns and environmental impact assessments conducted by the EPA .

- Global Usage : Despite its withdrawal from the U.S. market, it may still be utilized in other regions under specific guidelines where it is deemed safe .

Mécanisme D'action

The compound exerts its herbicidal effects by mimicking the plant hormone auxin. When applied to broad-leaf plants, it induces uncontrolled growth, leading to the death of the plant. The molecular targets include auxin receptors and pathways involved in plant growth regulation .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-dichlorophenoxyacetic acid: The parent compound, also used as a herbicide.

2,4-dichlorophenoxyacetic acid, ethyl ester: Another ester derivative with similar herbicidal properties.

2,4-dichlorophenoxyacetic acid, butyl ester: Another ester derivative used in agriculture.

Uniqueness

3-butoxypropyl 2-(2,4-dichlorophenoxy)acetate is unique due to its specific ester linkage, which affects its solubility, volatility, and herbicidal activity. The 2-butoxypropyl group provides a balance between hydrophilicity and lipophilicity, making it effective in various environmental conditions .

Propriétés

IUPAC Name |

2-butoxypropyl 2-(2,4-dichlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20Cl2O4/c1-3-4-7-19-11(2)9-21-15(18)10-20-14-6-5-12(16)8-13(14)17/h5-6,8,11H,3-4,7,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWRQXJLRYTGCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(C)COC(=O)COC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80880625 | |

| Record name | 2,4-D 2-butoxypropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow-brown liquid; [CAMEO] | |

| Record name | 2,4-D, propylene glycol butyl ether ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6883 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

Greater than 175 °F (Open cup) /2,4-D esters/ | |

| Record name | 2,4-D, PROPYLENE GLYCOL BUTYL ETHER ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3426 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

ESTER FORMULATIONS HAVE LOW SOLUBILITY IN WATER. /2,4-D; SRP: THEY CAN BE DISPERSED AS AQUEOUS EMULSIONS/, Soluble in oils /2,4-D esters/ | |

| Record name | 2,4-D, PROPYLENE GLYCOL BUTYL ETHER ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3426 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.4 mm Hg 25 °C (90% ester) | |

| Record name | 2,4-D, PROPYLENE GLYCOL BUTYL ETHER ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3426 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... /CHLOROPHENOXY CMPD INCL 2,4-D ESTERS/ EXERT THEIR HERBICIDAL ACTION BY ACTING AS GROWTH HORMONES IN PLANTS. /CHLOROPHENOXY COMPOUNDS/ | |

| Record name | 2,4-D, PROPYLENE GLYCOL BUTYL ETHER ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3426 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

SIXTEEN SAMPLES OF 2,4-D, AS ESTERS AND AMINE SALTS, WERE ANALYZED FOR CHLORINATED DIBENZO-P-DIOXINS. DI-, TRI-, & TETRA-CHLORODIBENZO-P-DIOXINS WERE IDENTIFIED. ESTER FORMULATIONS SHOWED MUCH HIGHER LEVELS OF CONTAMINATION THAN AMINE /2,4-D ESTERS AND AMINE SALTS/, Various esters, salts & mixtures with other herbicides have been marketed by many companies over the past 40 years. ... A sequestering agent is included in commercial formulations to prevent precipitation of calcium or magnesium salts by hard water. | |

| Record name | 2,4-D, PROPYLENE GLYCOL BUTYL ETHER ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3426 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

1320-18-9, 10463-14-6 | |

| Record name | 2,4-D-2-butoxypropyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (2,4-dichlorophenoxy)-, 2-butoxypropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010463146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-D 2-butoxypropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-D-2-BUTOXYPROPYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAA3V1P61V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-D, PROPYLENE GLYCOL BUTYL ETHER ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3426 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.